(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
Overview
Description
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on the other phenyl ring, connected by a methanone group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,4-dimethoxybenzene in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and bromine substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4-methoxyphenyl)methanone: Similar structure but with a single methoxy group.
(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone: Chlorine atom instead of bromine.
(4-Bromophenyl)(morpholino)methanone: Contains a morpholine ring instead of the dimethoxyphenyl group
Uniqueness
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone is unique due to the combination of bromine and two methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
(4-bromophenyl)-(2,4-dimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKPOOINGUBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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